

AF 568 NHS ester mechanism of action

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Compound of Interest

Compound Name: AF 568 NHS ester

Cat. No.: B15552305

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An In-depth Technical Guide to the Core Mechanism of Action of **AF 568 NHS Ester**

For Researchers, Scientists, and Drug Development Professionals

Introduction

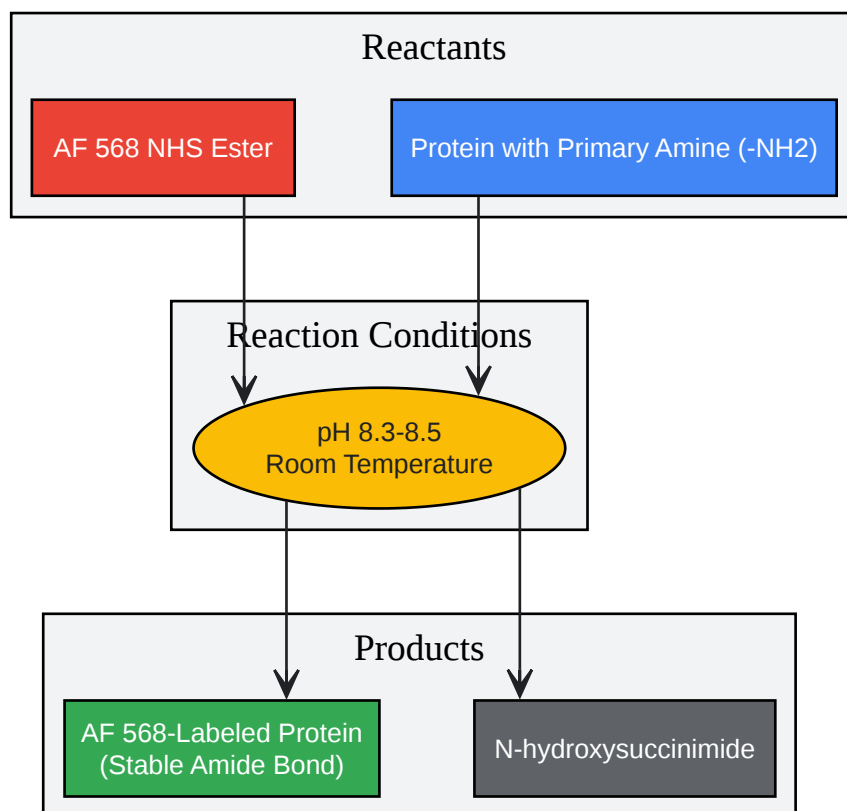
Alexa Fluor™ 568 (AF 568) N-hydroxysuccinimidyl (NHS) ester is a high-performance, amine-reactive fluorescent dye widely utilized in biological research.[1][2] As a member of the Alexa Fluor family, it is renowned for its exceptional brightness, photostability, and pH insensitivity, making it a superior choice over traditional fluorophores like FITC.[3][4][5][6] This guide provides a detailed exploration of the core mechanism of action of **AF 568 NHS ester**, comprehensive experimental protocols, and key quantitative data to empower researchers in their application of this versatile tool for labeling proteins, antibodies, and other biomolecules. [1][3]

Core Mechanism of Action

The labeling of biomolecules with **AF 568 NHS ester** is achieved through a covalent conjugation reaction between the N-hydroxysuccinimidyl ester functional group of the dye and primary amines on the target molecule.[3][7][8] This reaction, known as acylation, results in the formation of a highly stable amide bond.

Primary amines are readily available on proteins at the N-terminus and on the side chain of lysine residues.[1][9] The reaction is typically carried out in a buffer with a slightly alkaline pH of 8.3-8.5.[9][10][11] At this pH, the primary amine is deprotonated, rendering it nucleophilic. The nucleophilic amine then attacks the carbonyl carbon of the NHS ester, leading to the

displacement of the N-hydroxysuccinimide group and the formation of a stable amide linkage.
[8] The resulting conjugate is characterized by the bright and photostable fluorescence of the AF 568 dye.[3]



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Caption: Mechanism of **AF 568 NHS ester** conjugation to a primary amine on a protein.

Quantitative Data

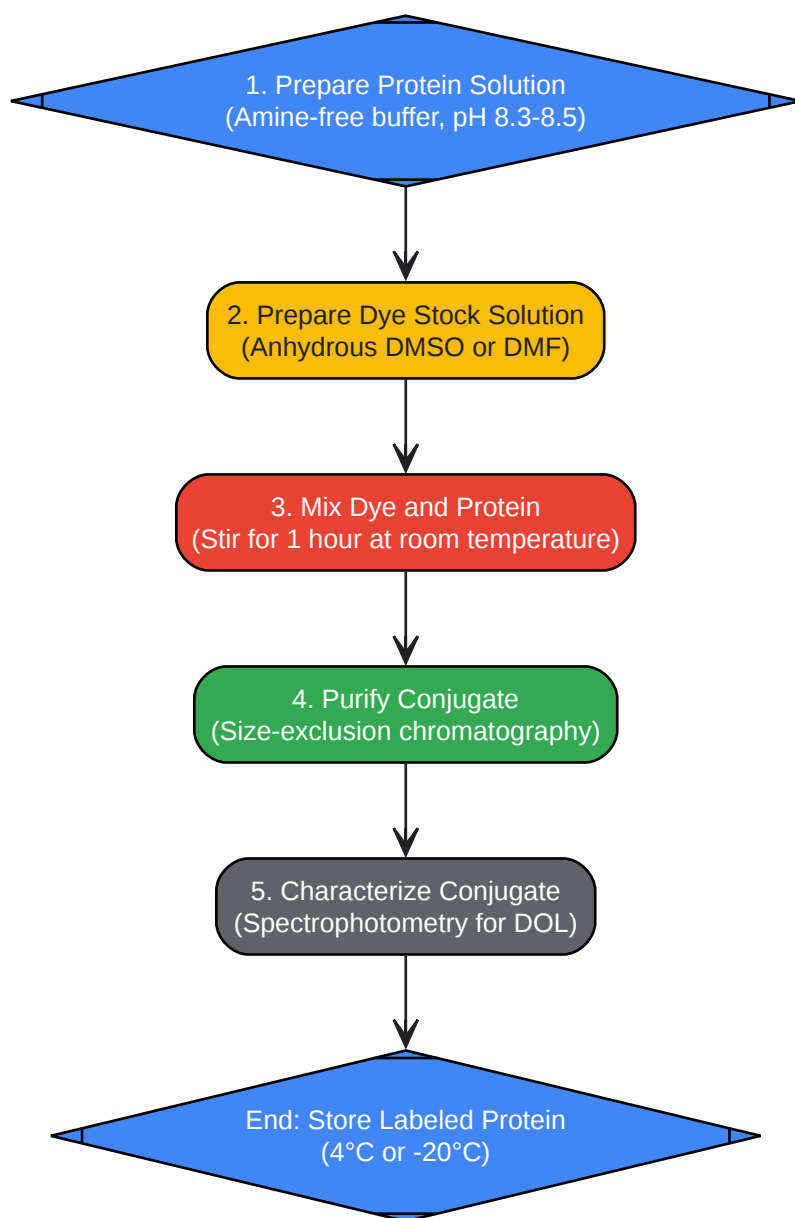
The photophysical properties of AF 568 make it a robust fluorescent probe for various applications.

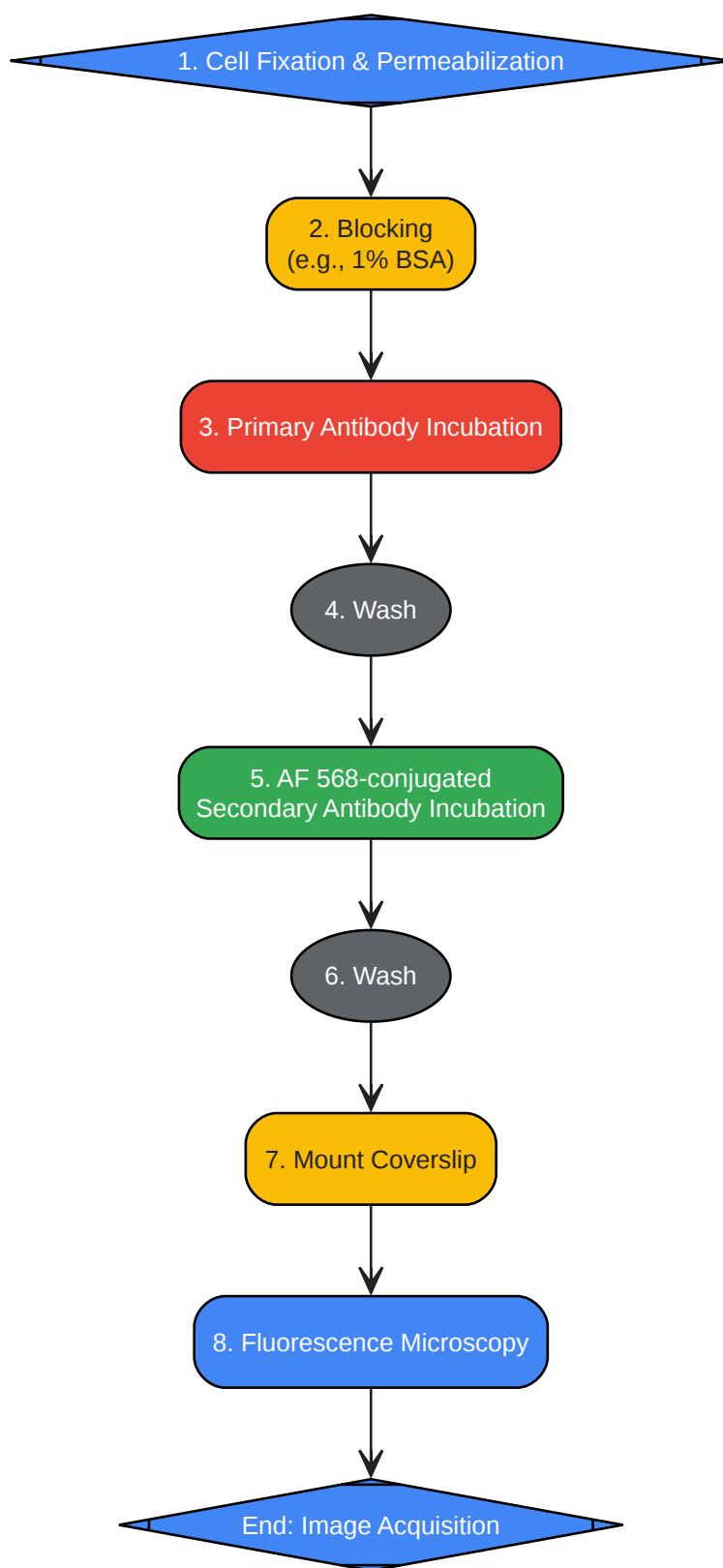
Property	Value
Excitation Maximum	578-579 nm[7][12][13][14]
Emission Maximum	602-603 nm[7][12][13][14][15]
Molar Extinction Coefficient	~88,000-91,000 cm ⁻¹ M ⁻¹ [7][15]
Fluorescence Quantum Yield	0.69[15][16]
Molecular Weight	~792 g/mol [1][3][7][13][15][17]
Optimal Labeling pH	8.3-8.5[9][10][11]

Experimental Protocols

Protein and Antibody Labeling

This protocol provides a general procedure for labeling proteins and antibodies with **AF 568 NHS ester**.





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